molecular formula C18H13N3O4 B10926953 Benzhydrazide, N2-(1-hydroxy-2-naphthylmethylene)-2-nitro-

Benzhydrazide, N2-(1-hydroxy-2-naphthylmethylene)-2-nitro-

Cat. No.: B10926953
M. Wt: 335.3 g/mol
InChI Key: SQFYLIMYEDBQJY-YBFXNURJSA-N
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Description

N’~1~-[(E)-1-(1-HYDROXY-2-NAPHTHYL)METHYLIDENE]-2-NITROBENZOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a naphthyl group, a nitro group, and a hydrazide linkage, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(1-HYDROXY-2-NAPHTHYL)METHYLIDENE]-2-NITROBENZOHYDRAZIDE typically involves the condensation reaction between 1-hydroxy-2-naphthaldehyde and 2-nitrobenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired hydrazone linkage, followed by purification through recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

While specific industrial production methods for N’~1~-[(E)-1-(1-HYDROXY-2-NAPHTHYL)METHYLIDENE]-2-NITROBENZOHYDRAZIDE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(1-HYDROXY-2-NAPHTHYL)METHYLIDENE]-2-NITROBENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce amino derivatives.

Scientific Research Applications

N’~1~-[(E)-1-(1-HYDROXY-2-NAPHTHYL)METHYLIDENE]-2-NITROBENZOHYDRAZIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(1-HYDROXY-2-NAPHTHYL)METHYLIDENE]-2-NITROBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s hydrazide linkage and nitro group play crucial roles in its reactivity and biological activity. It can form covalent bonds with target molecules, leading to alterations in their function and activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~1~-[(E)-1-(1-HYDROXY-2-NAPHTHYL)METHYLIDENE]-2-NITROBENZOHYDRAZIDE is unique due to its specific combination of a naphthyl group, nitro group, and hydrazide linkage. This combination imparts distinct chemical reactivity and potential biological activities, making it valuable for various research applications.

Properties

Molecular Formula

C18H13N3O4

Molecular Weight

335.3 g/mol

IUPAC Name

N-[(E)-(1-hydroxynaphthalen-2-yl)methylideneamino]-2-nitrobenzamide

InChI

InChI=1S/C18H13N3O4/c22-17-13(10-9-12-5-1-2-6-14(12)17)11-19-20-18(23)15-7-3-4-8-16(15)21(24)25/h1-11,22H,(H,20,23)/b19-11+

InChI Key

SQFYLIMYEDBQJY-YBFXNURJSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2O)/C=N/NC(=O)C3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C=NNC(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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